Givinostat hydrochloride
Givinostat hydrochloride
Givinostat (ITF-2357) hydrochloride is a potent HDAC inhibitor for Maize HD2, HD1-B and HD1-A with IC50 of 10 nM, 7.5 nM and 16 nM, respectively.IC50 value: 10 nM (for HD2), 7.5 nM (for HD1-B), 16 nM (for HD1-A) [2]Target: HDACGivinostat is an HDAC inhibitor, has anti-fibrotic activities, by regulating the acetylation of NF-κB and SOD2, stimulating oxidative stress, activating mitochondrial pathways, inhibiting proliferation of JS-1 cell line, and inducing apoptosis. The current study may provide new directions and evidence in the research and development of novel drugs for liver fibrosis. Givinostat significantly decreases the protein expression of α-SMA, TGF-β 1, and VEGF in JS-1 cells. Moreover, Givinostat treatment markedly increased ROS production. [1]in vivo: Givinostat treatment group has markedly less collagen deposition and improved fibrosis. Collagen area percent was significantly reduced in Givinostat group compared to the model group. [1]
Brand Name:
Vulcanchem
CAS No.:
199657-29-9
VCID:
VC0003764
InChI:
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
SMILES:
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Molecular Formula:
C24H28ClN3O4
Molecular Weight:
457.9 g/mol
Givinostat hydrochloride
CAS No.: 199657-29-9
Inhibitors
VCID: VC0003764
Molecular Formula: C24H28ClN3O4
Molecular Weight: 457.9 g/mol
CAS No. | 199657-29-9 |
---|---|
Product Name | Givinostat hydrochloride |
Molecular Formula | C24H28ClN3O4 |
Molecular Weight | 457.9 g/mol |
IUPAC Name | [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H |
Standard InChIKey | QKSGNWJOQMSBEP-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl |
Canonical SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl |
Description | Givinostat (ITF-2357) hydrochloride is a potent HDAC inhibitor for Maize HD2, HD1-B and HD1-A with IC50 of 10 nM, 7.5 nM and 16 nM, respectively.IC50 value: 10 nM (for HD2), 7.5 nM (for HD1-B), 16 nM (for HD1-A) [2]Target: HDACGivinostat is an HDAC inhibitor, has anti-fibrotic activities, by regulating the acetylation of NF-κB and SOD2, stimulating oxidative stress, activating mitochondrial pathways, inhibiting proliferation of JS-1 cell line, and inducing apoptosis. The current study may provide new directions and evidence in the research and development of novel drugs for liver fibrosis. Givinostat significantly decreases the protein expression of α-SMA, TGF-β 1, and VEGF in JS-1 cells. Moreover, Givinostat treatment markedly increased ROS production. [1]in vivo: Givinostat treatment group has markedly less collagen deposition and improved fibrosis. Collagen area percent was significantly reduced in Givinostat group compared to the model group. [1] |
Synonyms | givinostat hydrochloride ITF 2357 ITF2357 |
Reference | [1]. Wang YG, et al. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation. World J Gastroenterol. 2015 Jul 21;21(27):8326-8339. [2]. Leoni F, et al. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15. |
PubChem Compound | 10095659 |
Last Modified | Nov 11 2021 |
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